molecular formula C21H20O4 B6478883 (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 623117-44-2

(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B6478883
CAS No.: 623117-44-2
M. Wt: 336.4 g/mol
InChI Key: VPNMRCINUBXEDU-JAIQZWGSSA-N
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Description

(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group and a methylallyloxy group attached to a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Ethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 4-ethoxybenzaldehyde under basic conditions to form the ethoxybenzylidene moiety.

    Attachment of the Methylallyloxy Group: The final step involves the alkylation of the benzofuran core with 2-methylallyl bromide in the presence of a base to introduce the methylallyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethoxybenzylidene group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of ethyl-substituted benzofuran

    Substitution: Formation of various substituted benzofurans

Scientific Research Applications

(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
  • (Z)-2-(4-ethoxybenzylidene)-6-((2-propylallyl)oxy)benzofuran-3(2H)-one

Uniqueness

(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-23-16-7-5-15(6-8-16)11-20-21(22)18-10-9-17(12-19(18)25-20)24-13-14(2)3/h5-12H,2,4,13H2,1,3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNMRCINUBXEDU-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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